

A Technical Guide to 3-Hydroxy-1,3-diphenylbutan-1-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxy-1,3-diphenylbutan-1-one

Cat. No.: B15489188

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

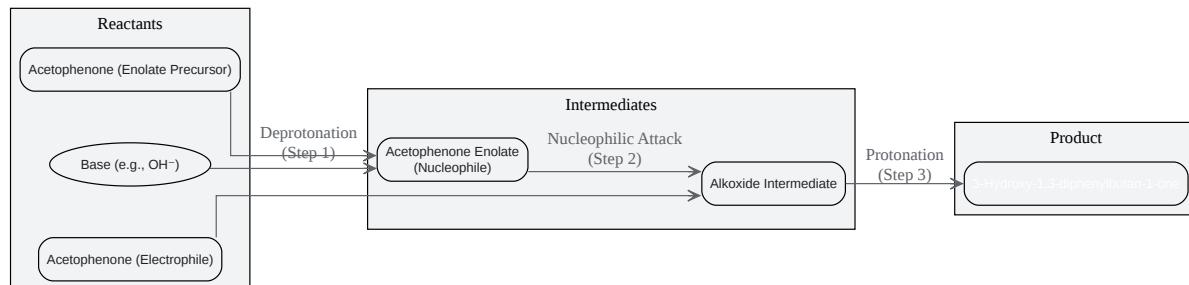
This document provides a comprehensive technical overview of **3-Hydroxy-1,3-diphenylbutan-1-one**, a significant aldol addition product. The guide covers its chemical properties, synthesis, and reaction mechanisms, tailored for professionals in chemical and pharmaceutical research.

Chemical Identity and Properties

3-Hydroxy-1,3-diphenylbutan-1-one, with the CAS number 6397-70-2, is the product of the self-condensation of acetophenone.^[1] While extensive experimental data is not widely published, its computed properties provide valuable insights for research applications.

Table 1: Chemical Identifiers and Computed Properties

Identifier/Property	Value	Source
IUPAC Name	3-hydroxy-1,3-diphenylbutan-1-one	-
CAS Number	6397-70-2	[2]
Molecular Formula	C ₁₆ H ₁₆ O ₂	-
Molecular Weight	240.30 g/mol	-
XLogP3	2.6	-
Hydrogen Bond Donor Count	1	-
Hydrogen Bond Acceptor Count	2	-
Rotatable Bond Count	4	-
Exact Mass	240.115029749 Da	-


| Complexity | 275 | - |

Note: The properties listed are computed and should be used as estimates in the absence of published experimental data.

Synthesis and Reaction Pathway

The primary synthesis route to **3-Hydroxy-1,3-diphenylbutan-1-one** is the base-catalyzed aldol addition of acetophenone. In this reaction, one molecule of acetophenone is deprotonated at the α -carbon to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a second acetophenone molecule.

It is a critical intermediate product which, under many reaction conditions, can readily undergo dehydration (loss of water) to form the more stable, conjugated α,β -unsaturated ketone known as dypnone.^[1] The formation of **3-Hydroxy-1,3-diphenylbutan-1-one** is characteristic of the aldol reaction under standard solution conditions, whereas other products may be favored under different methodologies like solvent-free mechanochemistry.^{[1][3]}

[Click to download full resolution via product page](#)

Caption: Base-catalyzed aldol addition pathway for the synthesis of **3-Hydroxy-1,3-diphenylbutan-1-one**.

Experimental Protocol: Aldol Self-Condensation of Acetophenone

The following is a representative protocol for the synthesis of **3-Hydroxy-1,3-diphenylbutan-1-one**. This procedure is based on established principles of the aldol reaction. Researchers should optimize conditions for specific laboratory setups.

Materials and Reagents:

- Acetophenone
- Ethanol (95%)
- Sodium Hydroxide (NaOH) solution (e.g., 10-20% aqueous)
- Hydrochloric Acid (HCl), dilute (for neutralization)

- Deionized Water
- Ice Bath
- Magnetic Stirrer and Stir Bar
- Erlenmeyer Flask
- Büchner Funnel and Filter Flask for vacuum filtration

Procedure:

- Reaction Setup: In an Erlenmeyer flask, combine acetophenone and 95% ethanol. Stir the mixture at room temperature until a homogeneous solution is formed.
- Initiation: Cool the flask in an ice bath. While stirring, slowly add the aqueous sodium hydroxide solution dropwise to the mixture. The base acts as the catalyst to initiate enolate formation.
- Reaction: Continue stirring the mixture in the ice bath. The reaction progress may be indicated by a change in color or the formation of a precipitate. The reaction time can vary and should be monitored (e.g., by Thin Layer Chromatography). To favor the aldol addition product and prevent dehydration, it is crucial to maintain a low temperature.
- Quenching and Neutralization: Once the reaction is deemed complete, slowly add ice-cold deionized water to the flask. Carefully neutralize the mixture by adding dilute hydrochloric acid dropwise until the solution is neutral to pH paper. This step quenches the reaction and protonates the intermediate alkoxide.
- Isolation: The product, **3-Hydroxy-1,3-diphenylbutan-1-one**, may precipitate as a solid. Collect the crude product by vacuum filtration using a Büchner funnel.
- Purification: Wash the collected solid with cold deionized water to remove any residual salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Spectroscopic Characterization

While detailed ^1H and ^{13}C NMR spectra for **3-Hydroxy-1,3-diphenylbutan-1-one** are not readily available in public databases, the expected spectral features can be predicted based on its structure.

- ^1H NMR: Expected signals would include aromatic protons in the ~7.2-8.0 ppm range, a singlet for the methyl (CH_3) group, a singlet for the hydroxyl (OH) proton, and a pair of diastereotopic protons for the methylene (CH_2) group, which would likely appear as a multiplet or two distinct doublets.
- ^{13}C NMR: Key signals would include a peak for the carbonyl carbon (~200 ppm), aromatic carbons in the ~125-140 ppm range, a signal for the quaternary carbon bearing the hydroxyl group, a signal for the methylene carbon, and a signal for the methyl carbon.
- IR Spectroscopy: Characteristic absorption bands would be expected for the hydroxyl (O-H) stretch (~3400 cm^{-1}), carbonyl (C=O) stretch (~1685 cm^{-1}), and aromatic C-H and C=C stretches.

Applications and Further Research

Specific biological activities or industrial applications for **3-Hydroxy-1,3-diphenylbutan-1-one** are not widely documented. However, related α -hydroxyketones are known to exhibit biological activities, including serving as potent inhibitors of enzymes like urease.^[4] This suggests that **3-Hydroxy-1,3-diphenylbutan-1-one** could be a candidate for screening in drug discovery programs, particularly in the development of enzyme inhibitors.

Furthermore, its status as a by-product in certain catalytic systems highlights its relevance in reaction mechanism studies.^{[5][6]} Understanding and controlling its formation is key to optimizing syntheses where it is an undesired side product. Further research into its stereoselective synthesis and biological evaluation could uncover novel applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. dibutylmagnesium | CAS#:1191-47-5 | ChemsrC [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dokumen.pub [dokumen.pub]
- To cite this document: BenchChem. [A Technical Guide to 3-Hydroxy-1,3-diphenylbutan-1-one]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15489188#iupac-name-for-3-hydroxy-1-3-diphenylbutan-1-one\]](https://www.benchchem.com/product/b15489188#iupac-name-for-3-hydroxy-1-3-diphenylbutan-1-one)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com